1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
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Description
1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Selective N-Mesylation and Functionalized Metal-Organic Frameworks (MOFs)
Sun Young Kim et al. (1999) discovered that 1H-Benzotriazol-1-yl methanesulfonate serves as an effective reagent for selective N-mesylation, differentiating amino groups within molecules, which implies potential utility in synthesizing derivatives of complex molecules including those similar to the query compound for targeted scientific research applications (Kim et al., 1999). Furthermore, Yang Zhao et al. (2017) developed thiophene-based MOFs that exhibit luminescence sensing capabilities for environmental contaminants, suggesting applications in detecting and removing hazardous substances with structures incorporating thiophene and furan units, similar to the query compound (Zhao et al., 2017).
Antipsychotic Compounds and Synthetic Pathways
Research by V. Arava et al. (2011) on 3-Chloromethyl-1,2-benzisoxazoles via Modified Boekelheide Rearrangement highlights the significance of benzisoxazole derivatives as potential antipsychotic compounds. This insight suggests that the benzisoxazole unit in the query compound may offer valuable applications in designing new therapeutic agents (Arava et al., 2011).
Luminescence Sensing and Eco-Friendly Corrosion Inhibition
J. Kauffman and G. S. Bajwa (1993) synthesized fluorescent benzoxazolylphenols with excited state proton-transfer, indicating potential for the query compound in the development of fluorescent materials or sensors, due to its benzisoxazole and methanesulfonamide components (Kauffman & Bajwa, 1993). Moreover, M. Yadav et al. (2015) explored amino acid compounds as corrosion inhibitors, revealing the versatility of furan derivatives in industrial applications, suggesting that the furan component of the query compound could be explored for similar uses (Yadav et al., 2015).
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-25(21,11-14-13-4-1-2-5-15(13)23-19-14)18-10-12-7-8-16(22-12)17-6-3-9-24-17/h1-9,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZZOBEIAAMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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